molecular formula C7H15NO B8602954 3-Amino-1,2,2-trimethylcyclobutan-1-ol CAS No. 1799579-91-1

3-Amino-1,2,2-trimethylcyclobutan-1-ol

Cat. No. B8602954
M. Wt: 129.20 g/mol
InChI Key: PVHDDOZUEQJZPH-UHFFFAOYSA-N
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Patent
US09156798B2

Procedure details

To a solution of tert-butyl (3-hydroxy-2,2,3-trimethylcyclobutyl)carbamate (1.0 equiv.) in anhydrous DCM (0.5 M) was added trifluoroacetic acid (1.0 M) at 0° C. and the mixture was stirred at room temperature for 30 min. After removal of the volatile solvents, the residue was neutralized by ammonia MeOH solution and the final resulting mixture was concentrated to give the crude title product which was used for the next step without further purification. MS (ESI) m/z 130.1 [M+H]+.
Name
tert-butyl (3-hydroxy-2,2,3-trimethylcyclobutyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH3:16])[CH2:5][CH:4]([NH:6]C(=O)OC(C)(C)C)[C:3]1([CH3:15])[CH3:14].FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:6][CH:4]1[CH2:5][C:2]([CH3:16])([OH:1])[C:3]1([CH3:15])[CH3:14]

Inputs

Step One
Name
tert-butyl (3-hydroxy-2,2,3-trimethylcyclobutyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(C(C(C1)NC(OC(C)(C)C)=O)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the volatile solvents
CUSTOM
Type
CUSTOM
Details
the final resulting mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1C(C(C1)(O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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